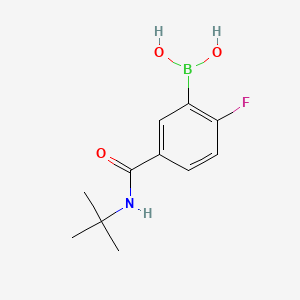

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(tert-butylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-5-9(13)8(6-7)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSGPXWRHLBCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660199 | |

| Record name | [5-(tert-Butylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-51-7 | |

| Record name | [5-(tert-Butylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid, a specialized organoboron compound, has emerged as a critical building block in contemporary medicinal chemistry. Its unique structural features—a fluorine atom ortho to the boronic acid moiety and a tert-butylcarbamoyl group—impart desirable physicochemical properties and versatile reactivity, making it an invaluable tool in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this important synthetic intermediate, with a particular focus on its role in the development of targeted therapies such as PARP and kinase inhibitors.

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Phenylboronic acids, in turn, are indispensable reagents in synthetic organic chemistry, most notably for their participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The convergence of these two motifs in this compound creates a powerful synthetic tool. The electron-withdrawing nature of the fluorine atom modulates the reactivity of the boronic acid, while the bulky tert-butylcarbamoyl group can influence molecular conformation and provide additional points for hydrogen bonding, thereby impacting target engagement of the final molecule.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Reference(s) |

| CAS Number | 874289-51-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅BFNO₃ | [1][2][3] |

| Molecular Weight | 239.05 g/mol | [1][2][3] |

| Appearance | Typically a white to off-white powder or solid | [1] |

| Purity | Commercially available with ≥97% purity | [1] |

| Solubility | Phenylboronic acids generally exhibit good solubility in ethers (like diethyl ether and THF) and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. The specific quantitative solubility of this compound is not widely published, but this general trend can be expected. | [4][5] |

| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage at 4°C. | [2] |

Synonyms:

-

N-tert-butyl-3-borono-4-fluorobenzamide

-

[5-(tert-butylcarbamoyl)-2-fluoro-phenyl]boronic acid[1]

-

5-(TERT-BUTYLCARBAMOYL)-2-FLUOROBENZENEBORONIC ACID[2]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective strategy involves a lithiation-borylation sequence.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies a suitable brominated precursor, which can be readily prepared from commercially available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: A Representative Synthesis

This protocol outlines a general and reliable method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 3-Bromo-N-tert-butyl-4-fluorobenzamide

-

To a solution of 3-bromo-4-fluorobenzoic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride.

-

After completion of the reaction (monitored by TLC or disappearance of the starting material), carefully remove the excess reagent and solvent under reduced pressure.

-

Dissolve the crude 3-bromo-4-fluorobenzoyl chloride in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

-

Slowly add a solution of tert-butylamine and a non-nucleophilic base (e.g., triethylamine) to the cooled acid chloride solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 3-bromo-N-tert-butyl-4-fluorobenzamide.

Step 2: Lithiation-Borylation to Yield this compound

-

Dissolve the purified 3-bromo-N-tert-butyl-4-fluorobenzamide in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi) or another strong organolithium base to the cooled solution. The reaction mixture will typically develop a deep color, indicating the formation of the lithiated intermediate.

-

Stir the reaction at -78 °C for the appropriate time to ensure complete lithiation.

-

To this solution, slowly add a trialkyl borate, such as trimethyl borate or triisopropyl borate, pre-dissolved in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude boronic acid by recrystallization or column chromatography to obtain the final product.

Caption: Synthetic workflow for the target molecule.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the tert-butyl group (a sharp singlet), and the amide proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

-

¹¹B NMR: The ¹¹B NMR spectrum will show a broad singlet characteristic of a boronic acid, typically in the range of 28-32 ppm.[6]

-

-

Mass Spectrometry (MS):

Applications in Drug Discovery and Development

This compound is a highly sought-after intermediate in the synthesis of various therapeutic agents, particularly those targeting enzymes involved in cancer and inflammatory diseases.

A Key Component in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, especially those with deficiencies in DNA repair mechanisms, such as BRCA-mutated ovarian and breast cancers.[8][9][10][11] This boronic acid derivative serves as a crucial building block for the synthesis of novel PARP inhibitors. The fluorophenylboronic acid moiety can be incorporated into the inhibitor scaffold to interact with key residues in the active site of the PARP enzyme.

Building Block for Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cellular signaling pathways.[12][13] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. This compound is utilized in the synthesis of various kinase inhibitors. The substituted phenyl ring can be strategically positioned within the inhibitor to occupy specific pockets in the kinase active site, thereby enhancing potency and selectivity.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is an excellent coupling partner in these reactions, allowing for the efficient introduction of the 5-(tert-butylcarbamoyl)-2-fluorophenyl moiety into a wide range of organic molecules. This versatility makes it a valuable tool for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a sophisticated and highly valuable building block for medicinal chemists and drug development professionals. Its unique combination of a fluorinated phenyl ring and a sterically demanding amide group provides a versatile platform for the synthesis of novel therapeutic agents with improved pharmacological profiles. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount to fully harnessing its potential in the ongoing quest for new and more effective medicines.

References

- 1. [5-[(tert-butylamino)-oxomethyl]-2-fluorophenyl]boronic acid, CasNo.874289-51-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. aobchem.com [aobchem.com]

- 11. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 317318-84-6[GW0742 95%]- Jizhi Biochemical [acmec.com.cn]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

Synthesis of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Significance of a Fluorinated Arylboronic Acid in Modern Drug Discovery

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid, with the chemical formula C₁₁H₁₅BFNO₃ and CAS number 874289-51-7, is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its unique structural features—a fluorine atom, a bulky tert-butylcarbamoyl group, and a reactive boronic acid moiety—make it a valuable reagent for introducing specific pharmacophoric elements and modulating the physicochemical properties of drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the tert-butylcarbamoyl group can influence solubility and provide specific steric and electronic interactions. The boronic acid functionality is a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the synthesis of this important intermediate, offering field-proven insights into synthetic strategies, detailed experimental protocols, and critical safety considerations.

Strategic Approaches to the Synthesis of this compound

The synthesis of the target molecule can be conceptually divided into two main stages: the preparation of the precursor, N-tert-butyl-4-fluorobenzamide, and the subsequent regioselective introduction of the boronic acid group onto the aromatic ring. For the borylation step, two powerful and complementary strategies are considered: directed ortho-lithiation and iridium-catalyzed C-H borylation.

Synthetic Strategy Overview

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Precursor, N-tert-butyl-4-fluorobenzamide

The synthesis of the amide precursor is a critical first step. A reliable and scalable method involves the coupling of 4-fluorobenzoic acid with tert-butylamine.

Experimental Protocol: Amidation of 4-Fluorobenzoic Acid

This protocol utilizes a standard peptide coupling approach, which is known for its high efficiency and mild reaction conditions.

Materials:

-

4-Fluorobenzoic acid

-

tert-Butylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 4-fluorobenzoic acid (1.0 eq) in anhydrous DMF at 0 °C, add DIPEA (1.5 eq), followed by EDC (1.5 eq) and HOBt (1.5 eq).[3]

-

Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Add tert-butylamine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-tert-butyl-4-fluorobenzamide as a white solid.

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Melting Point | 133-135 °C |

Part 2: Regioselective Borylation of N-tert-butyl-4-fluorobenzamide

The introduction of the boronic acid group at the position ortho to the fluorine atom and meta to the amide group is a challenging transformation that requires precise control of regioselectivity.

Strategy 1: Directed Ortho-Lithiation and Borylation

This classical approach leverages the directing effect of the amide group to achieve regioselective deprotonation of the aromatic ring. The fluorine atom further activates the ortho position towards lithiation.

-

Base: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base commonly used for directed ortho-metalation.[4] The use of an excess is often necessary to ensure complete deprotonation, especially when the substrate itself has acidic protons (like the N-H of the amide).[5]

-

Solvent: Anhydrous tetrahydrofuran (THF) is a polar aprotic solvent that effectively solvates the lithium cation and helps to break up n-BuLi aggregates, increasing its reactivity.

-

Temperature: The reaction is performed at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent.

-

Borylating Agent: Triisopropyl borate is a common electrophile for trapping the aryllithium intermediate. The resulting boronic ester is then hydrolyzed to the desired boronic acid.[6][7][8][9]

Caption: Workflow for directed ortho-lithiation and borylation.

Materials:

-

N-tert-butyl-4-fluorobenzamide

-

n-Butyllithium (solution in hexanes)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-tert-butyl-4-fluorobenzamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (2.2 eq) in hexanes to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add triisopropyl borate (1.5 eq) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to yield this compound.

Strategy 2: Iridium-Catalyzed C-H Borylation

This modern approach offers a milder and often more functional group-tolerant alternative to organolithium-based methods. The regioselectivity is controlled by the directing effect of the amide group and the choice of the iridium catalyst and ligand.

-

Catalyst: An iridium(I) precatalyst, such as [Ir(OMe)(cod)]₂, is commonly used in C-H borylation reactions.[10]

-

Ligand: The choice of ligand is crucial for achieving high ortho-selectivity. Bipyridine-based ligands, particularly those with specific electronic and steric properties, have been shown to be effective for directing the borylation of benzamides.[11]

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable and commonly used boron source in these reactions.

-

Solvent: A non-polar aprotic solvent like tetrahydrofuran (THF) or cyclohexane is typically employed.

Materials:

-

N-tert-butyl-4-fluorobenzamide

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(OMe)(cod)]₂ (Iridium(I) methoxide cyclooctadiene dimer)

-

A suitable bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

-

Anhydrous solvent (e.g., THF or cyclohexane)

Procedure:

-

In a glovebox, charge a reaction vessel with N-tert-butyl-4-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (1.5 eq), [Ir(OMe)(cod)]₂ (e.g., 3 mol%), and the chosen bipyridine ligand (e.g., 6 mol%).

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 65-80 °C) for several hours, monitoring the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting pinacol boronate ester can be purified by column chromatography.

-

The purified boronate ester is then hydrolyzed to the boronic acid using a suitable method, such as treatment with aqueous acid.[12][13][14][15][16]

Characterization and Quality Control

The final product, this compound, should be thoroughly characterized to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons will show complex splitting patterns due to H-H and H-F couplings. The B(OH)₂ protons will appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The tert-butyl protons will appear as a singlet around 1.4 ppm.[17] |

| ¹³C NMR | Aromatic carbons will be observed in the range of 100-165 ppm. The carbon attached to the boron will be broad. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants.[17] |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom. |

| ¹¹B NMR | A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid.[17] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight should be observed. |

| HPLC | Purity should be assessed by HPLC, with the main peak representing >98% of the total area. |

Safety and Handling

n-Butyllithium:

-

Hazards: Highly pyrophoric (ignites spontaneously in air) and reacts violently with water. Causes severe skin burns and eye damage.[2][18][19][20]

-

Precautions: Must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Wear flame-resistant lab coat, safety goggles, and appropriate gloves.[1] All work should be conducted in a fume hood.[1]

Triisopropyl borate:

-

Hazards: Flammable liquid and vapor. Causes eye irritation. Moisture sensitive.[21][22][23][24][25]

-

Precautions: Handle in a well-ventilated area, away from ignition sources. Wear safety goggles and gloves. Store in a tightly sealed container under a nitrogen blanket.[21]

Conclusion

The synthesis of this compound is a multi-step process that requires careful planning and execution. Both the directed ortho-lithiation and iridium-catalyzed C-H borylation strategies offer viable pathways to this valuable building block. The choice of method will depend on factors such as available equipment, functional group tolerance of other parts of a more complex molecule, and scalability requirements. This guide provides a comprehensive framework for researchers and drug development professionals to confidently approach the synthesis of this and related fluorinated arylboronic acids, empowering the advancement of innovative therapeutic agents.

References

- 1. enhs.uark.edu [enhs.uark.edu]

- 2. nj.gov [nj.gov]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uwindsor.ca [uwindsor.ca]

- 5. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 9. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 16. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.ie [fishersci.ie]

- 25. TRIISOPROPYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid: A Keystone Building Block for Modern Drug Discovery

For: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a detailed examination of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid, CAS Number 874289-51-7, a sophisticated chemical intermediate pivotal to the advancement of contemporary medicinal chemistry. This document elucidates the compound's synthesis, physicochemical properties, and principal applications, with a particular focus on its instrumental role in Suzuki-Miyaura cross-coupling reactions. By offering in-depth protocols, mechanistic insights, and characterization data, this guide serves as an essential resource for scientists leveraging this versatile molecule in the synthesis of novel therapeutic agents.

Strategic Significance in Medicinal Chemistry

The strategic incorporation of fluorine and boronic acid functionalities into a single molecular scaffold has endowed chemists with a powerful tool for drug discovery. This compound is a prime exemplar of such a reagent. The ortho-fluoro substituent is known to modulate the electronic properties and metabolic stability of aryl rings, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[1]. The para-disposed tert-butylcarbamoyl group offers a point of steric influence and can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The confluence of these features makes this boronic acid a highly sought-after building block for creating complex molecules with fine-tuned pharmacological profiles.

Physicochemical & Structural Data

A comprehensive understanding of the compound's properties is fundamental to its effective application in synthesis.

| Property | Value |

| CAS Number | 874289-51-7 |

| Molecular Formula | C₁₁H₁₅BFNO₃ |

| Molecular Weight | 239.05 g/mol |

| Appearance | Typically an off-white to white solid |

| Functional Groups | Boronic Acid, Fluoride, Amide |

The spatial arrangement of the functional groups is critical to the reactivity of this molecule. The fluorine atom, being ortho to the boronic acid, can influence the acidity of the boronic acid and the kinetics of transmetalation in cross-coupling reactions through electronic effects.

Synthesis and Purification: A Representative Protocol

While the precise, industrial-scale synthesis of this compound may be proprietary, a robust and logical synthetic route can be devised from commercially available starting materials, employing well-established organometallic techniques. The following protocol is a representative, field-proven methodology for the synthesis of analogous compounds.

Synthetic Workflow Overview

Caption: Proposed synthetic pathway to the target boronic acid.

Detailed Experimental Protocol

Disclaimer: This protocol is illustrative and should be optimized for specific laboratory conditions. All work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-(3-bromo-4-fluorophenyl)-2,2-dimethylpropanamide

-

To a stirred solution of 3-bromo-4-fluoroaniline (1.0 eq.) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq.) under an inert atmosphere (N₂ or Ar).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.2 eq.) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired amide.

Step 2: Synthesis of N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

-

In a reaction vessel, combine N-(3-bromo-4-fluorophenyl)-2,2-dimethylpropanamide (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (KOAc, 3.0 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.).

-

Evacuate and backfill the vessel with an inert atmosphere.

-

Add a degassed solvent such as 1,4-dioxane.

-

Heat the mixture to 80-100 °C and stir for 8-16 hours.

-

Monitor the formation of the boronate ester by GC-MS or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude boronate ester can be used in the next step or purified by column chromatography.

Step 3: Hydrolysis to this compound

-

Dissolve the crude boronate ester in a 10:1 mixture of acetone and water.

-

Add an excess of a mild acid, such as ammonium chloride, and stir vigorously at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

Upon completion, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude boronic acid.

-

Purify by trituration with a non-polar solvent (e.g., hexanes) or by recrystallization to afford the final product.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized material. The following are expected spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl group at approximately 1.3-1.5 ppm. The aromatic protons should appear in the range of 7.0-8.0 ppm, with splitting patterns influenced by fluorine-proton coupling. A broad singlet corresponding to the B(OH)₂ protons will also be present, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: Aromatic carbons are expected in the 110-160 ppm region. The carbon attached to the boron atom will likely be broad. Carbons attached to fluorine will exhibit characteristic large one-bond C-F coupling constants[2].

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, likely in the range of -110 to -140 ppm relative to CFCl₃, a typical range for fluoroaromatic compounds[3][4][5].

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the compound.

Principal Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl-aryl structures.

Suzuki-Miyaura Coupling Workflow

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Suzuki-Miyaura Coupling

-

To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Seal the vessel and purge with an inert gas (N₂ or Ar).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 80-110 °C and stir until the starting halide is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the desired coupled product.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

References

An In-Depth Technical Guide to (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic Acid: A Key Building Block for Modern Medicinal Chemistry

Introduction: The Ascendancy of Arylboronic Acids in Drug Discovery

In the landscape of modern drug development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Among the vast arsenal of chemical tools available to medicinal chemists, arylboronic acids have emerged as exceptionally versatile and powerful intermediates. Their stability, functional group tolerance, and, most notably, their reactivity in palladium-catalyzed cross-coupling reactions—chiefly the Suzuki-Miyaura reaction—have cemented their status as indispensable building blocks.[1][2] This has led to a surge in the number of boronic acid-containing compounds entering clinical trials and securing FDA approval.[3]

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid, the subject of this guide, represents a sophisticated example of such a building block. Its structure is not accidental; it is a carefully designed scaffold incorporating features known to be advantageous in drug candidates. The ortho-fluoro substituent can modulate pKa, improve metabolic stability, and influence conformation. The meta-tert-butylcarbamoyl group provides a vector for hydrogen bonding interactions and can enhance solubility and cell permeability. This guide provides an in-depth analysis of this reagent, focusing on its structure, plausible synthetic routes, and its practical application in the synthesis of complex molecules, particularly kinase inhibitors.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a white to off-white solid at room temperature. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 874289-51-7 | [4][5] |

| Molecular Formula | C₁₁H₁₅BFNO₃ | [4][5] |

| Molecular Weight | 239.05 g/mol | [4] |

| Synonym | 5-(tert-Butylcarbamoyl)-2-fluorobenzeneboronic acid | [4] |

| SMILES | FC1=CC=C(C=C1B(O)O)C(NC(C)(C)C)=O | [4] |

| Purity (Typical) | ≥98% | [4] |

Computational Analysis

While experimental data provides the ultimate validation, computational descriptors offer valuable predictive insights into the molecule's behavior.

| Descriptor | Value | Significance | Source(s) |

| TPSA | 69.56 Ų | Topological Polar Surface Area; predicts membrane permeability. | [4] |

| LogP | 0.0338 | Partition coefficient; indicates hydrophilicity/lipophilicity balance. | [4] |

| Hydrogen Bond Donors | 3 | Potential for interaction with biological targets. | [4] |

| Hydrogen Bond Acceptors | 3 | Potential for interaction with biological targets. | [4] |

| Rotatable Bonds | 2 | Relates to conformational flexibility. | [4] |

Synthetic Strategy: A Plausible Retrosynthetic Analysis

The most logical retrosynthetic approach involves two key disconnections: the formation of the amide bond and the installation of the boronic acid moiety.

Proposed Forward Synthesis Protocol

This protocol is a representative methodology based on common synthetic transformations.

Step 1: Amide Formation - Synthesis of N-(tert-butyl)-3-bromo-4-fluorobenzamide

The initial step involves the formation of a robust amide bond, a cornerstone reaction in pharmaceutical synthesis.

-

Activation: To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a chlorinating agent such as thionyl chloride (SOCl₂, 1.2 eq) with a catalytic amount of dimethylformamide (DMF).

-

Reaction: Reflux the mixture for 2-3 hours until the starting acid is consumed (monitored by TLC).

-

Workup (Acid Chloride): Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 3-bromo-4-fluorobenzoyl chloride is used directly in the next step.

-

Amination: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add a solution of tert-butylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM. The base is critical to quench the HCl byproduct.

-

Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4-12 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by recrystallization or flash column chromatography to yield pure N-(tert-butyl)-3-bromo-4-fluorobenzamide.[6]

Step 2: Miyaura Borylation - Installation of the Boronic Acid

This step utilizes a palladium-catalyzed reaction to form the key carbon-boron bond.

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (Argon or Nitrogen), combine N-(tert-butyl)-3-bromo-4-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).

-

Solvent: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup (Pinacol Ester): After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, then dry over Na₂SO₄.

-

Deprotection: Concentrate the organic layer to obtain the crude boronic ester. This ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 2M HCl) or by transesterification with a phase-transfer catalyst in a biphasic system.

-

Final Purification: After hydrolysis and extraction, the crude boronic acid is typically purified by recrystallization from an appropriate solvent system to afford the final product, this compound.

Application in Medicinal Chemistry: The Suzuki-Miyaura Coupling

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or heteroaryl-aryl structures, which are prevalent in kinase inhibitors.[3][7][8] The electron-withdrawing nature of the amide and the presence of the ortho-fluorine can make this substrate challenging, potentially increasing the rate of competitive protodeboronation.[9] Therefore, a carefully optimized protocol is essential for success.

Field-Proven Protocol for Coupling with this compound

This generalized protocol is designed for robustness, drawing on modern best practices for coupling potentially unstable boronic acids.[10][11]

-

Reagent Preparation: To a dry reaction vessel, add the aryl or heteroaryl halide (Ar-X, 1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq). The use of a slight excess of the boronic acid compensates for any potential protodeboronation.

-

Catalyst System: Add the palladium precatalyst and ligand. For challenging couplings, a pre-formed catalyst or a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and a sterically hindered phosphine ligand (e.g., SPhos, XPhos, or RuPhos, 2-10 mol%) is highly recommended.

-

Inerting: Seal the vessel and thoroughly purge with an inert gas (Argon) for 5-10 minutes.

-

Solvent Addition: Add a degassed solvent system via syringe. A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio) is often effective.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by an appropriate method (LC-MS is ideal).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: The final coupled product is purified using flash column chromatography on silica gel.

Expected Characterization and Quality Control

For researchers purchasing or synthesizing this compound, validation of its structure and purity is a critical, self-validating step. While specific spectra are not publicly available, the expected signatures can be predicted.

-

¹H NMR: The spectrum should show distinct regions. Aromatic protons will appear as complex multiplets between 7.0-8.5 ppm. The N-H proton of the amide will be a singlet, typically downfield. A characteristic singlet integrating to 9 protons for the tert-butyl group will be present around 1.3-1.5 ppm. The B(OH)₂ protons are often broad and may exchange with water in the solvent, sometimes not being observed.

-

¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to fluorine exhibiting a large C-F coupling constant. The carbonyl carbon of the amide will appear around 165-170 ppm. The quaternary carbon and methyl carbons of the tert-butyl group will also be present.

-

Mass Spectrometry (ESI+): An exact mass measurement should confirm the molecular formula C₁₁H₁₅BFNO₃. The expected [M+H]⁺ ion would be at m/z 240.12.

-

Purity (HPLC): Purity should be assessed by HPLC with UV detection, ideally showing a single major peak with >98% area.

Handling, Storage, and Safety

-

Storage: Like most boronic acids, this compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8 °C, to minimize dehydration to the boroxine anhydride and potential decomposition.[4]

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Safety: While specific toxicity data is unavailable, arylboronic acids should be treated as potentially irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the advancement of drug discovery programs. Its carefully considered structure provides a valuable scaffold for introducing key pharmacophoric features into complex target molecules. By understanding its physicochemical properties, plausible synthetic origins, and the nuances of its application in cornerstone reactions like the Suzuki-Miyaura coupling, researchers can effectively leverage this reagent to accelerate the development of next-generation therapeutics, particularly in the competitive field of kinase inhibitors.

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. [5-[(tert-butylamino)-oxomethyl]-2-fluorophenyl]boronic acid, CasNo.874289-51-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. AU700984B2 - Benzamide-containing pharmaceutical compositions - Google Patents [patents.google.com]

- 7. Synthesis and biological evaluation of novel macrocyclic bis-7-azaindolylmaleimides as potent and highly selective glycogen synthase kinase-3 beta (GSK-3 beta) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Organoborons and the Rise of Phenylboronic Acids

Substituted phenylboronic acids, a class of organoboron compounds, have become indispensable tools in modern organic synthesis, medicinal chemistry, and materials science.[1] Their journey from a laboratory curiosity to a cornerstone of synthetic chemistry is a testament to scientific ingenuity and the transformative power of a single reaction. This guide delves into the discovery and historical development of these versatile molecules, tracing their path from early synthesis to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3]

Boronic acids are organic compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, with the general formula R–B(OH)₂.[4] They are considered "green" compounds due to their low inherent toxicity and their degradation to boric acid, a naturally occurring compound.[1][5] The unique electronic structure of the boron atom, possessing a vacant p-orbital, imparts Lewis acidity, allowing for reversible covalent complex formation with diols, a property that has been exploited in areas like glucose sensing.[6][7]

The Serendipitous Discovery and Early Synthetic Endeavors

The story of boronic acids begins in 1860 with English chemist Edward Frankland, who first reported the synthesis and isolation of a boronic acid.[4][6] He prepared ethylboronic acid through a two-step process involving the reaction of diethylzinc with triethyl borate, followed by air oxidation.[6][8] This initial discovery, however, did not immediately lead to widespread use.

The first synthesis of benzeneboronic acid, the parent compound of the phenylboronic acid family, was reported in 1880 by Michaelis and Becker.[7] Their method involved heating diphenylmercury with boron trichloride in a sealed tube to produce benzeneboronyl dichloride, which was then hydrolyzed to the desired acid.[7]

For many years, the synthesis of phenylboronic acids remained a challenging endeavor. One of the earliest and most common methods involved the electrophilic trapping of arylmetal intermediates, such as Grignard reagents (phenylmagnesium bromide) or organolithium compounds, with borate esters at low temperatures.[5][9] While conceptually straightforward, these reactions often resulted in low yields.

Causality Behind Early Experimental Choices:

The reliance on organometallic reagents like Grignard and organolithium compounds stemmed from the need to create a nucleophilic phenyl source that could attack the electrophilic boron atom of the borate ester. The harsh reaction conditions and the high reactivity of these organometallic species contributed to the formation of side products and consequently, lower yields. The choice of borate esters, such as trimethyl borate, was dictated by their commercial availability and reactivity.

The Suzuki-Miyaura Coupling Revolution: A Paradigm Shift

The true potential of phenylboronic acids was unlocked in 1979 with the groundbreaking discovery of the palladium-catalyzed cross-coupling reaction by Akira Suzuki and his colleagues.[10] This reaction, now famously known as the Suzuki-Miyaura coupling, enables the formation of a carbon-carbon bond between an organoboron compound (like a phenylboronic acid) and an organic halide in the presence of a palladium catalyst and a base.[2][10] This discovery was so significant that it earned Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, the Nobel Prize in Chemistry in 2010.[2][3]

The Suzuki-Miyaura coupling offered a versatile, efficient, and functional group-tolerant method for constructing complex organic molecules, particularly biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[3][11] The reaction's success is attributed to the unique properties of boronic acids: their stability, low toxicity, and ease of handling.[1][5]

Core Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction is a cornerstone of modern organometallic chemistry. It involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Modern Synthetic Strategies for Substituted Phenylboronic Acids

The advent of the Suzuki-Miyaura coupling spurred the development of more efficient and versatile methods for synthesizing a wide array of substituted phenylboronic acids. While the Grignard-based method is still in use, several other powerful techniques have emerged.

Palladium-Catalyzed Borylation:

A significant advancement is the palladium-catalyzed borylation of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method, often referred to as the Miyaura borylation, offers excellent functional group tolerance and allows for the synthesis of boronic esters, which are often more stable and easier to purify than the corresponding boronic acids.[2]

Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction

This protocol outlines a classic and reliable method for the preparation of a substituted phenylboronic acid.

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-bromoanisole in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction starts, add the remaining 4-bromoanisole solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Pour the reaction mixture into a vigorously stirred solution of 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield pure 4-methoxyphenylboronic acid.

-

Self-Validation:

-

Expected Outcome: A white crystalline solid.

-

Characterization: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

-

Potential Pitfalls: Incomplete formation of the Grignard reagent, premature quenching by moisture, and over-addition of the borate ester can lead to lower yields.

Applications in Drug Discovery and Materials Science

The vast library of substituted phenylboronic acids now available has had a profound impact on various scientific disciplines.

Medicinal Chemistry:

In drug discovery, the Suzuki-Miyaura coupling is a cornerstone for the synthesis of complex molecules.[12] The boronic acid moiety itself has also been incorporated into drug candidates. A notable example is Bortezomib (Velcade®), a dipeptide boronic acid that acts as a proteasome inhibitor and is used in cancer therapy.[6] The boron atom in Bortezomib is crucial for its mechanism of action, as it reversibly binds to the active site of the proteasome.[6] Furthermore, the unique ability of boronic acids to bind with diols has been explored for developing glucose sensors for diabetes management and for drug delivery systems.[7][13]

Materials Science:

In materials science, substituted phenylboronic acids are used to synthesize conjugated polymers and other organic materials with tailored electronic and optical properties. These materials find applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. The ability to precisely control the structure of these materials through Suzuki-Miyaura coupling allows for the fine-tuning of their properties.

Conclusion: An Enduring Legacy

From their initial synthesis in the 19th century, substituted phenylboronic acids have evolved from chemical curiosities to indispensable reagents in the modern synthetic chemist's toolbox. The transformative discovery of the Suzuki-Miyaura cross-coupling reaction propelled them to the forefront of organic synthesis, enabling the construction of complex molecules with unprecedented efficiency and precision. Their impact continues to grow, with new applications continually emerging in medicinal chemistry, materials science, and beyond. The history of substituted phenylboronic acids is a powerful illustration of how fundamental discoveries in chemistry can lead to profound and lasting advancements across diverse scientific fields.

References

- 1. boronmolecular.com [boronmolecular.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. mdpi.com [mdpi.com]

- 4. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. acs.org [acs.org]

- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

spectroscopic data for (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid

Introduction

This compound (CAS No. 874289-51-7) is a synthetically important building block in medicinal chemistry and materials science.[1][2] Its utility, often in cross-coupling reactions, necessitates stringent quality control and unambiguous structural confirmation. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for its acquisition and interpretation. As a bifunctional molecule containing a boronic acid, an amide, and a fluoro-substituted aromatic ring, it presents a rich and informative profile across various spectroscopic techniques.

The molecular structure, with a formula of C₁₁H₁₅BFNO₃ and a molecular weight of 239.05 g/mol , dictates its unique spectroscopic signature.[1] This document will detail the expected features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a framework for the complete characterization of this compound.

Molecular Structure and Expected Spectroscopic Signatures

The key to interpreting the spectra of this compound lies in understanding its constituent functional groups and their electronic interplay. The molecule consists of a 1,2,4-trisubstituted benzene ring bearing a fluorine atom, a boronic acid group, and a tert-butylcarbamoyl (amide) group.

-

The Aromatic Ring: The three protons on the phenyl ring will exhibit complex splitting patterns in ¹H NMR due to proton-proton and proton-fluorine couplings.

-

The Amide Group: This group provides characteristic signals in both IR (N-H and C=O stretches) and NMR (a singlet for the N-H proton and a sharp singlet for the tert-butyl group).

-

The Boronic Acid Group: This moiety is identifiable by a broad signal in ¹H NMR for the -OH protons and a characteristic resonance in ¹¹B NMR. Its B-O bonds give rise to prominent stretches in the IR spectrum.

-

The Fluoro Group: The single fluorine atom is a powerful probe, providing a distinct signal in ¹⁹F NMR and inducing characteristic coupling patterns with adjacent protons and carbons in ¹H and ¹³C NMR, respectively.

The following diagram illustrates the relationship between the molecular structure and the key spectroscopic techniques used for its characterization.

References

An In-depth Technical Guide to the Physicochemical Characterization of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Physical Properties in Pharmaceutical Development

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is paved with meticulous scientific investigation. A candidate's biological activity is but one facet of its potential; its physicochemical properties are equally deterministic of its success.[][2][3][4] For active pharmaceutical ingredients (APIs), characteristics such as melting point and density are not mere data points but are fundamental to formulation design, manufacturing processes, stability, and bioavailability.[5] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact these properties, making their precise determination a cornerstone of robust drug development.[5] This guide provides a comprehensive framework for the experimental determination of two such critical properties—melting point and skeletal density—for (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid, a versatile building block in medicinal chemistry.

Boronic acids and their derivatives are of significant interest in pharmaceutical research due to their unique chemical reactivity and biological applications, including their use in constructing complex molecules for targeted therapies.[6][7][8] The subject of this guide, this compound (CAS No. 874289-51-7), is a functionalized phenylboronic acid derivative with potential applications in the synthesis of novel therapeutic agents.[9][10][11][12][13][14] Understanding its fundamental physical properties is a prerequisite for its effective utilization in any drug development pipeline.

While specific experimental data for the melting point and density of this compound are not widely published, this guide will equip researchers with the necessary protocols to determine these values with high fidelity. The methodologies presented herein are grounded in established principles and are designed to yield accurate and reproducible results, thereby ensuring the scientific integrity of subsequent research and development efforts.

Physicochemical Profile of this compound

A foundational understanding of a compound's key identifiers is essential before embarking on its physical characterization.

| Property | Value | Source |

| CAS Number | 874289-51-7 | [9][10][11][12][13][14] |

| Molecular Formula | C₁₁H₁₅BFNO₃ | [9] |

| Molecular Weight | 239.05 g/mol | [9] |

| Purity | ≥98% (as typically supplied) | [9] |

Part 1: Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range, whereas impurities tend to depress and broaden this range.[15] The following protocol outlines the capillary melting point determination method, a widely accepted and reliable technique.

Experimental Protocol: Capillary Melting Point Determination

This protocol is designed for use with a digital melting point apparatus.

1. Sample Preparation:

- Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

- Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the compound into the tube.

- Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom.

- The packed sample should be approximately 1-2 mm in height.[15]

2. Instrument Setup and Calibration:

- Before analyzing the unknown, it is prudent to calibrate the melting point apparatus using standards with known melting points that bracket the expected melting point of the sample.

- Place the prepared capillary tube into the sample holder of the melting point apparatus.

3. Measurement:

- For an unknown sample, a rapid preliminary determination can be performed with a fast temperature ramp (e.g., 10-20°C per minute) to ascertain an approximate melting range.[16]

- For a precise measurement, set the starting temperature to at least 10-15°C below the approximate melting point observed in the rapid run.

- Set the temperature ramp rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.

- Record the temperature at which the first signs of melting are observed (the solid begins to turn to liquid).

- Continue heating and record the temperature at which the entire sample has completely melted.

- The melting point is reported as the range between these two temperatures.

4. Data Interpretation:

- A narrow melting point range (typically 0.5-1.0°C) is indicative of a high-purity sample.

- A broad melting point range suggests the presence of impurities or that the compound may be a mixture of polymorphs.

Logical Flow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Part 2: Determination of Skeletal Density

Density is an intrinsic property of a material that is crucial for various aspects of pharmaceutical development, including powder flow, compaction, and formulation. Skeletal density, specifically, is the ratio of the mass of a solid to the volume of the solid, including any closed pores but excluding open pores.[17] Gas pycnometry is the gold standard for determining the skeletal density of powders due to its high precision and accuracy.[18]

Experimental Protocol: Gas Pycnometry

This protocol outlines the determination of skeletal density using a helium pycnometer. Helium is the preferred gas as its small atomic size allows it to penetrate small pores, and its inert nature prevents chemical interactions with the sample.[18]

1. Sample Preparation and Degassing:

- Accurately weigh a sufficient amount of this compound to fill at least two-thirds of the sample cell volume. Record the mass.

- For porous materials, it may be necessary to degas the sample to remove adsorbed atmospheric contaminants like water and carbon dioxide, which can affect the volume measurement.[19] This can be achieved by heating the sample under a vacuum or by purging with an inert gas. The specific conditions for degassing should be determined based on the thermal stability of the compound.

2. Instrument Setup and Calibration:

- Calibrate the gas pycnometer according to the manufacturer's instructions, typically involving measurements of an empty sample cell and a calibration sphere of a known volume.

3. Measurement:

- Place the sample cell containing the weighed sample into the analysis chamber of the pycnometer.

- Initiate the analysis sequence. The instrument will automatically perform a series of pressurization and expansion cycles.

- In the first chamber, the inert gas is introduced, and the pressure is recorded.

- The gas is then expanded into a second chamber of a known volume, and the change in pressure is measured.[18]

- Using Boyle's Law, the instrument calculates the volume of the sample based on the pressure difference.[18]

- The instrument will typically perform multiple runs until a consistent volume measurement is achieved.

4. Data Calculation and Reporting:

- The skeletal density (ρ) is calculated using the following formula: ρ = m / V where m is the mass of the sample and V is the volume determined by the pycnometer.

- The result should be reported in g/cm³.

Logical Flow for Density Determination

Caption: Workflow for determining the skeletal density of this compound.

Conclusion

The protocols detailed in this guide provide a robust framework for the determination of the melting point and skeletal density of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data that is essential for advancing this compound through the drug discovery and development process. The accurate characterization of these fundamental physical properties is a critical step in building a comprehensive understanding of any API, ultimately enabling the rational design of safe, stable, and effective pharmaceutical products.

References

- 2. Quality Factors for Active Pharmaceutical Ingredients - Mankind Pharma - Mankind Pharma [mankindpharma.com]

- 3. The impact of API properties on product design [manufacturingchemist.com]

- 4. labinsights.nl [labinsights.nl]

- 5. tapi.com [tapi.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid_乐研试剂 [labgogo.com]

- 11. This compound [cymitquimica.com]

- 12. rndmate.com [rndmate.com]

- 13. (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid_罗恩试剂 [labgogo.com]

- 14. (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid_Bidepharm试剂 [labgogo.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]

- 18. measurlabs.com [measurlabs.com]

- 19. micromeritics.com [micromeritics.com]

An In-depth Technical Guide to the Solubility Characteristics of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid

Introduction

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is an organoboron compound of increasing interest within the pharmaceutical and life sciences sectors. Its utility as a building block in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, underscores the importance of a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that dictates its handling, formulation, and ultimately, its bioavailability and efficacy in potential therapeutic applications.

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of boronic acid chemistry, data from analogous compounds, and standard pharmaceutical testing methodologies to provide a robust predictive overview and practical guidance for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, present detailed protocols for its empirical determination, and discuss the anticipated influence of various environmental factors.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 874289-51-7 | ChemScene[1] |

| Molecular Formula | C₁₁H₁₅BFNO₃ | ChemScene[1] |

| Molecular Weight | 239.05 g/mol | ChemScene[1] |

| Calculated LogP | 0.0338 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 69.56 Ų | ChemScene[1] |

The low calculated LogP value suggests that this compound is relatively hydrophilic, which would imply a degree of aqueous solubility. The presence of hydrogen bond donors and acceptors in its structure further supports this prediction.

Theoretical Framework for Solubility

The solubility of this compound is governed by a combination of factors inherent to its molecular structure and the properties of the solvent system.

The Role of the Boronic Acid Moiety

Arylboronic acids are Lewis acids, capable of accepting a hydroxide ion to form a tetrahedral boronate species. This equilibrium is pH-dependent and significantly influences aqueous solubility. The acidity of the boronic acid, represented by its pKa, is a key determinant of its solubility profile across a pH range. For phenylboronic acid, the pKa is approximately 8.8.[2]

Influence of Substituents

The substituents on the phenyl ring of this compound play a crucial role in modulating its physicochemical properties, including its pKa and overall solubility.

-

2-Fluoro Substituent: The fluorine atom at the ortho position is an electron-withdrawing group. This inductive effect is expected to increase the Lewis acidity of the boronic acid, thereby lowering its pKa compared to unsubstituted phenylboronic acid.[3] A lower pKa means the compound will be in its more soluble anionic boronate form at a lower pH.

-

5-(tert-Butylcarbamoyl) Substituent: This is a more complex group. The bulky, hydrophobic tert-butyl group may decrease aqueous solubility.[4] Conversely, the amide functionality can participate in hydrogen bonding, potentially enhancing solubility in polar solvents. The overall effect will be a balance between these opposing characteristics.

pH-Dependent Solubility

The aqueous solubility of this compound is expected to be highly pH-dependent. At acidic pH, the compound will exist predominantly in its neutral, less soluble form. As the pH approaches and surpasses the pKa of the boronic acid, the equilibrium will shift towards the formation of the more soluble anionic boronate species. Therefore, a significant increase in solubility is anticipated in neutral to basic aqueous solutions.

Potential for Boroxine Formation

A common characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5] Boroxines are typically less polar and less soluble in aqueous media than their corresponding boronic acids. This transformation can be influenced by factors such as temperature, concentration, and the presence of dehydrating agents. The formation of boroxines can lead to variability in solubility measurements and should be a consideration during experimental design and data interpretation.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for drug development. The following are standard, detailed protocols for assessing both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method often employed in early drug discovery to assess the solubility of a compound under non-equilibrium conditions.[2][6] It provides a rapid assessment of how a compound behaves when introduced into an aqueous environment from a stock solution, typically in dimethyl sulfoxide (DMSO).

Protocol: Nephelometric Method

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a corresponding well of a new microplate containing a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus, its kinetic solubility limit.

Causality Behind Experimental Choices:

-

DMSO as the initial solvent: It is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for creating concentrated stock solutions.

-

Nephelometry: This technique is highly sensitive to the formation of fine precipitates, allowing for the detection of low solubility.

-

Short incubation time: This reflects the non-equilibrium nature of kinetic solubility and allows for rapid screening of multiple compounds.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the gold standard for solubility determination.[7][8]

Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., purified water, various buffers of different pH, or organic solvents). The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solid Phase Analysis: It is good practice to analyze the remaining solid material (e.g., by XRPD or DSC) to check for any changes in the solid form (e.g., polymorphism or hydrate formation) during the experiment.[8]

Causality Behind Experimental Choices:

-

Extended equilibration time: This ensures that the dissolution process has reached a true equilibrium, providing a thermodynamically relevant value.

-

Use of excess solid: This guarantees that the solution is saturated at the end of the experiment.

-